![molecular formula C9H5F2NO2 B12874014 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874014.png)
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde is a heterocyclic compound that features a benzoxazole core with a difluoromethyl group at the 2-position and a carboxaldehyde group at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde typically involves the reaction of 2-aminophenol with difluoromethylating agents and subsequent formylation. One common method includes the use of difluoromethyl iodide (CF2HI) as the difluoromethylating agent in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO). The formylation step can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 2-(Difluoromethyl)benzo[d]oxazole-7-carboxylic acid.
Reduction: 2-(Difluoromethyl)benzo[d]oxazole-7-methanol.
Substitution: 2-(Aminomethyl)benzo[d]oxazole-7-carboxaldehyde or 2-(Thiophenylmethyl)benzo[d]oxazole-7-carboxaldehyde.
Applications De Recherche Scientifique
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the carboxaldehyde group can form covalent bonds with target proteins. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazole: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
2-(Methyl)benzo[d]oxazole: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-7-carboxaldehyde is unique due to the presence of both a difluoromethyl group and a carboxaldehyde group. The difluoromethyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability. The carboxaldehyde group provides a reactive site for further chemical modifications, making the compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H5F2NO2 |
|---|---|
Poids moléculaire |
197.14 g/mol |
Nom IUPAC |
2-(difluoromethyl)-1,3-benzoxazole-7-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H |
Clé InChI |
HEOPITZBECTCKF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873937.png)
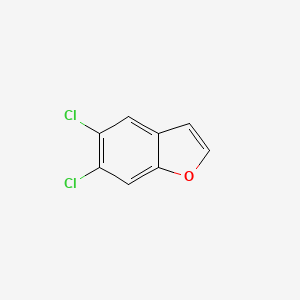
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)

![2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873945.png)
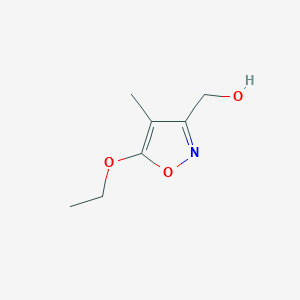
![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)
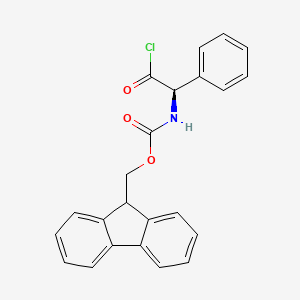
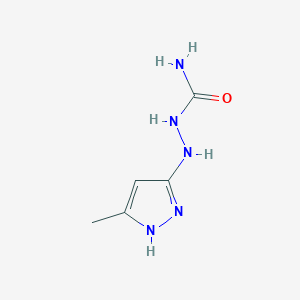
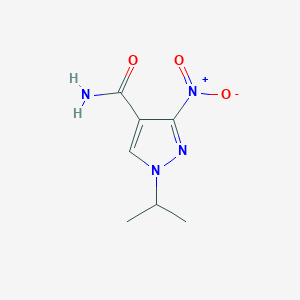
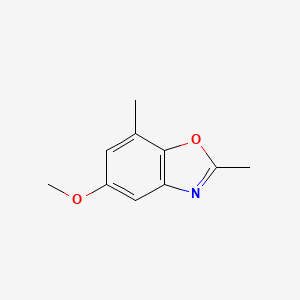
![3-(Hydroxymethyl)benzo[d]isoxazol-5-ol](/img/structure/B12873983.png)


